Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQXDGWQPYHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498675 | |
| Record name | Ethyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35342-97-3 | |
| Record name | Ethyl 1-methyl-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Ethyl 1 Methyl 1h Benzo D Imidazole 2 Carboxylate
Reactivity of the Benzimidazole (B57391) Core System
The benzimidazole ring system is an aromatic heterocycle with two nitrogen atoms. The presence of these nitrogen atoms, along with the fused benzene (B151609) ring, dictates its chemical behavior. One nitrogen atom is pyrrole-like (N1) and has its lone pair of electrons contributing to the aromatic sextet, while the other is pyridine-like (N3) with its lone pair in an sp2 hybrid orbital in the plane of the ring. chemicalbook.com In the case of Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, the N1 position is substituted with a methyl group.
Electrophilic Substitution Reactions on the Aromatic Ring
The benzene portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. chemicalbook.comwikipedia.org The imidazole (B134444) ring acts as an activating group, though the specific position of substitution is influenced by the reaction conditions and the nature of the electrophile. For 1-substituted benzimidazoles, electrophilic attack generally occurs at the 4, 5, 6, and 7-positions of the benzene ring. chemicalbook.com
Nitration of 1-methylbenzimidazole (B167850) with a mixture of nitric acid and sulfuric acid typically results in a mixture of isomers. Specifically, the nitration of 1-methylbenzimidazole has been shown to yield an equimolar mixture of 5-nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole. psu.eduresearchgate.net This suggests that the directing effects lead to substitution at these positions. The electron-withdrawing nature of the ester group at the 2-position would further influence the regioselectivity of such reactions.
Halogenation is another common electrophilic aromatic substitution reaction. The bromination of 5(6)-(formylamino)benzimidazole has been shown to occur regioselectively at the 4(7)-position, indicating that the existing substituents guide the incoming electrophile. chem-soc.si While specific studies on the direct halogenation of this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution on the benzimidazole ring suggest that substitution would occur on the benzene portion of the molecule.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1-Methylbenzimidazole Derivatives
| Reaction | Reagents | Products | Reference |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole | psu.eduresearchgate.net |
| Bromination | Not specified | 4(7)-Bromo-5(6)-(formylamino)benzimidazole | chem-soc.si |
Nucleophilic Attack at the Benzimidazole Nitrogen
The pyridine-like nitrogen atom (N3) of the benzimidazole ring possesses a lone pair of electrons in an sp2 orbital, making it nucleophilic and basic. chemicalbook.com This nitrogen can be attacked by electrophiles, most notably in alkylation reactions to form quaternary ammonium (B1175870) salts, also known as benzimidazolium salts. lew.roresearchgate.net
The quaternization of N-methylated phenyl-benzimidazole azomethines with methyl iodide has been demonstrated to occur under pressure and heat, yielding the corresponding benzimidazolium salts. lew.ro This indicates that the N3 atom of the 1-methylbenzimidazole core is available for nucleophilic attack by alkyl halides. While a direct example for this compound is not provided, the general reactivity pattern of 1-substituted benzimidazoles suggests that it would undergo similar quaternization reactions at the N3 position when treated with suitable alkylating agents. nih.gov
Transformations of the Ester Moiety
The ethyl carboxylate group at the 2-position of the benzimidazole ring is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid, under either acidic or basic conditions. libretexts.org
Base-promoted hydrolysis, often referred to as saponification, involves the reaction of the ester with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide. libretexts.org This reaction is typically carried out in an aqueous or alcoholic solvent. The mechanism involves nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. A subsequent acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt. Acidification of the reaction mixture then affords the free carboxylic acid.
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields the carboxylic acid. The synthesis of benzimidazole-2-carboxylic acid from benzimidazole and carbon dioxide in an autoclave demonstrates a method for obtaining the parent carboxylic acid. prepchem.com
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol or to remove one of the products from the reaction mixture. masterorganicchemistry.compsu.edu
For this compound, transesterification can be achieved by reacting it with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst. Under basic conditions, an alkoxide corresponding to the desired alcohol is used. masterorganicchemistry.com In an acidic medium, a mineral acid like sulfuric acid or a Lewis acid can be employed. masterorganicchemistry.com This reaction allows for the modification of the ester group to introduce different alkyl or aryl moieties, thereby altering the physical and chemical properties of the molecule.
Amidation and Hydrazide Formation
The ester group of this compound can be converted into amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. libretexts.org
Amidation is achieved by reacting the ester with a primary or secondary amine. libretexts.orgmdpi.comnih.gov This reaction, often termed aminolysis, typically requires heating and may be catalyzed. The direct coupling of carboxylic acids with amines is a common method for amide bond formation. organic-chemistry.orglookchemmall.com Alternatively, the ester can be directly converted to the amide.
Hydrazide formation occurs when the ester is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol and with heating. nih.govresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the hydrazine acts as the nucleophile. The resulting 1-methyl-1H-benzo[d]imidazole-2-carbohydrazide is a valuable intermediate for the synthesis of other heterocyclic compounds, such as oxadiazoles (B1248032) and hydrazones. researchgate.netnih.gov
Table 2: Key Transformations of the Ester Moiety
| Transformation | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Methyl/Propyl/etc. 1-methyl-1H-benzo[d]imidazole-2-carboxylate |
| Amidation | R'R''NH | N,N-dialkyl- or N-alkyl-1-methyl-1H-benzo[d]imidazole-2-carboxamide |
| Hydrazide Formation | N₂H₄·H₂O | 1-methyl-1H-benzo[d]imidazole-2-carbohydrazide |
Derivatization Strategies via N-Alkylation and C-Substitution
Derivatization of this compound can be strategically approached by targeting either the nucleophilic N3-nitrogen of the imidazole ring or the carbon atoms of the benzene ring. These modifications are crucial for modulating the molecule's physicochemical properties and biological activity.
The N3-nitrogen atom of the 1-methyl-1H-benzo[d]imidazole ring is nucleophilic and readily undergoes alkylation with various alkyl halides. This reaction leads to the formation of 1,3-dialkylbenzimidazolium salts, which are quaternary ammonium compounds. The process typically involves the reaction of the benzimidazole derivative with an alkylating agent in a suitable solvent. The reactivity of the alkylating agent and the reaction conditions can influence the efficiency of the N-alkylation. For instance, the use of a base can facilitate the reaction by deprotonating any residual acidic protons, although in the case of a pre-methylated substrate like this compound, the primary reaction is direct quaternization.
The synthesis of such quaternary salts is a common strategy in the development of new compounds, as the introduction of a positive charge can significantly alter the molecule's solubility and its interaction with biological targets. Studies on related benzimidazole systems have demonstrated that N-alkylation can be achieved with a variety of alkyl halides, including benzyl (B1604629) and butyl halides, often in the presence of a base like sodium hydroxide or in a polar aprotic solvent. youtube.comnih.gov
Table 1: Examples of N-Alkylation Reactions on Benzimidazole Scaffolds
| Starting Material | Alkylating Agent | Product | Reference |
| Benzimidazole | Alkyl halide | 1-Alkylbenzimidazole | beilstein-journals.org |
| 1-Alkylbenzimidazole | Alkyl halide | 1,3-Dialkylbenzimidazolium halide | beilstein-journals.org |
| 2-Undecyl benzimidazole | Benzyl chloride | 1,3-Dibenzyl-2-undecyl benzimidazole quaternary ammonium salt | chem-soc.si |
The introduction of functional groups onto the benzene ring of the benzimidazole core is a key strategy for creating a diverse library of derivatives. This is typically achieved through electrophilic aromatic substitution reactions, where the position of substitution is directed by the existing substituents on the ring. The imidazole ring is generally considered to be activating, directing incoming electrophiles to the 4-, 5-, 6-, and 7-positions. However, the precise regioselectivity can be complex and is influenced by the reaction conditions and the nature of the electrophile.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can serve as a handle for further functionalization, for example, in cross-coupling reactions. While direct halogenation of this compound is not extensively documented in readily available literature, electrophilic bromination of related benzimidazole derivatives has been shown to proceed regioselectively. For instance, 5(6)-(formylamino)benzimidazole undergoes smooth regioselective electrophilic bromination to yield the 4(7)-bromo derivative. nih.gov This suggests that direct halogenation of the target molecule is feasible, with the position of substitution likely influenced by the electronic effects of the fused imidazole ring and the ester group.
Introduction of Nitrogen-Containing Heterocycles: The attachment of other heterocyclic rings, such as pyrazoles or triazoles, to the benzimidazole scaffold is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activities. beilstein-journals.orgacs.orgnih.goveurjchem.commdpi.comnih.govmasterorganicchemistry.com These are often synthesized by constructing the new heterocyclic ring from a suitably functionalized benzimidazole precursor. For example, a benzimidazole derivative bearing a hydrazine or an azide (B81097) group could be a precursor for the synthesis of pyrazole (B372694) or triazole-substituted benzimidazoles, respectively. Another approach involves the coupling of a pre-formed halogenated benzimidazole with a heterocyclic partner through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Table 2: Strategies for Introducing Functional Groups on Benzimidazole Derivatives
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Position |
| Electrophilic Bromination | Br2, suitable solvent | Bromo | Benzene ring (e.g., 4, 5, 6, or 7) |
| Nitration | HNO3, H2SO4 | Nitro | Benzene ring (e.g., 4, 5, 6, or 7) |
| Nucleophilic Aromatic Substitution | Halogenated benzimidazole, N-heterocycle, base | Nitrogen-containing heterocycle | Position of the halogen |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in the derivatization of heterocyclic compounds, including benzimidazoles. These reactions typically involve the coupling of a halogenated or triflated benzimidazole with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-benzimidazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or heteroaryl substituents onto the benzimidazole core. For this to be applied to this compound, a halogenated derivative would first need to be synthesized, for example, at the 4-, 5-, 6-, or 7-position. The subsequent Suzuki-Miyaura coupling would then allow for the introduction of a wide range of substituents at that position. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, and base.
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling a halo-benzimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in target molecules. Similar to the Suzuki-Miyaura coupling, a halogenated precursor of this compound would be required.
Table 3: Common Cross-Coupling Reactions for Benzimidazole Derivatization
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halo-benzimidazole + Boronic acid/ester | Pd catalyst, base | C-C (Aryl/Heteroaryl) |
| Sonogashira | Halo-benzimidazole + Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C (Alkynyl) |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of the derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.
N-Alkylation: The alkylation at the N3-position of this compound proceeds via a standard SN2 mechanism. The nucleophilic N3-nitrogen attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the displacement of the leaving group and the formation of a new N-C bond, resulting in a positively charged benzimidazolium salt. The rate of this reaction is dependent on the concentration of both reactants, the nature of the leaving group, and the steric hindrance around the reaction centers.
Electrophilic Aromatic Substitution: The introduction of functional groups onto the benzene ring follows the general mechanism of electrophilic aromatic substitution. This involves a two-step process:
Formation of a sigma complex (arenium ion): The aromatic ring acts as a nucleophile and attacks the electrophile (e.g., Br+ from Br2/FeBr3 or NO2+ from HNO3/H2SO4). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The resulting carbocation intermediate is resonance-stabilized. youtube.commasterorganicchemistry.comyoutube.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.
The position of substitution (regioselectivity) is governed by the electronic effects of the substituents already present on the benzimidazole ring. The fused imidazole ring generally directs electrophiles to the 4- and 7-positions, while also influencing the 5- and 6-positions. The presence of the electron-withdrawing ethyl carboxylate group at the 2-position of the imidazole ring can also exert an electronic influence on the benzene ring, potentially deactivating it towards electrophilic attack compared to an unsubstituted benzimidazole.
Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated benzimidazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and success of these cross-coupling reactions are highly dependent on the nature of the palladium catalyst, the ligands coordinated to it, the base used, and the solvent.
Despite a comprehensive search for scholarly articles and chemical databases, detailed experimental spectroscopic data specifically for "this compound" is not available in the public domain. While the compound is mentioned in the literature as a chemical intermediate, publications containing its detailed ¹H NMR, ¹³C NMR, 2D NMR, and specific FT-IR spectral characterization could not be located.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection while strictly adhering to the provided outline and focusing solely on the target compound. Providing data from related but different molecules would violate the explicit instructions of the prompt.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This method provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm).
For Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, the expected molecular formula is C₁₁H₁₂N₂O₂. The theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or other adducts. The experimentally determined mass is then compared to the theoretical value. A close correlation between these two values confirms the elemental composition and, therefore, the molecular formula of the compound.
Single-Crystal X-ray Diffraction Studies
Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related benzimidazole (B57391) derivatives provides insight into the expected structural features. nih.govresearchgate.net
A single-crystal X-ray diffraction study would reveal the precise solid-state conformation of this compound. Key geometric parameters that would be determined include:
Planarity of the Benzimidazole Ring: The benzimidazole core is expected to be largely planar.
Orientation of Substituents: The analysis would define the spatial orientation of the N-methyl group and the ethyl carboxylate group relative to the benzimidazole ring system. Dihedral angles between the plane of the benzimidazole ring and the plane of the ester group would be precisely measured.
Bond Lengths and Angles: The study would provide accurate measurements of all bond lengths (e.g., C-C, C-N, C=O) and angles, which can be compared to standard values to identify any unusual structural features. iucr.org
The following table outlines the type of data that would be obtained from a crystallographic analysis:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Defines the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å) | a, b, c dimensions and α, β, γ angles of the unit cell |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles formed by three connected atoms |
| Torsion (Dihedral) Angles | Defines the conformation around rotatable bonds |
The arrangement of molecules within a crystal is directed by a network of non-covalent intermolecular interactions. For this compound, the following interactions would be anticipated and characterized by X-ray diffraction:
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like N-H or O-H), weak C-H···O or C-H···N hydrogen bonds could play a significant role in the crystal packing. researchgate.netiucr.org These interactions would involve hydrogen atoms from the methyl or ethyl groups or the aromatic ring acting as donors, and the oxygen atoms of the carboxylate or the nitrogen atom of the imidazole (B134444) ring acting as acceptors.
π-π Stacking: The planar, aromatic benzimidazole ring system is capable of engaging in π-π stacking interactions with adjacent molecules. researchgate.net The analysis would determine the geometry of these interactions, including the centroid-to-centroid distance and the slip angle between the aromatic rings.
Details of potential intermolecular interactions are summarized in the table below:
| Interaction Type | Potential Donor/Acceptor Groups |
| C-H···O Hydrogen Bond | Donor: C-H (methyl, ethyl, aromatic); Acceptor: O (carbonyl) |
| C-H···N Hydrogen Bond | Donor: C-H (methyl, ethyl, aromatic); Acceptor: N (imidazole) |
| π-π Stacking | Interaction between the aromatic rings of adjacent benzimidazole moieties |
In-Depth Computational Analysis of this compound Remains Undocumented in Publicly Accessible Research
A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound, This compound . Despite the broad application of computational methods to explore the properties of related benzimidazole derivatives, specific studies detailing the quantum chemical calculations, molecular modeling, and simulation of this particular molecule could not be located.
Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure and reactivity. Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and various molecular modeling methods are routinely employed to predict and analyze the properties of novel compounds. These investigations typically cover:
Geometry Optimization and Electronic Structure: Determining the most stable three-dimensional arrangement of atoms and understanding the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity, kinetic stability, and electronic transitions.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Properties: Predicting and validating spectral data (NMR, IR, UV-Vis) to complement and aid in the interpretation of experimental findings.
Conformational Analysis: Exploring the different spatial arrangements (conformers) of a molecule and their relative energies to understand its flexibility and preferred shapes.
While extensive research exists for the broader class of benzimidazoles, demonstrating their significance in medicinal chemistry and materials science, the specific computational characterization of this compound is not present in the accessed scientific databases and literature. Consequently, the detailed research findings, data tables, and in-depth analysis requested for the specified outline cannot be provided in a scientifically accurate and non-speculative manner.
Further research and publication by the scientific community would be required to generate the specific data needed to populate the requested article sections.
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Non-Covalent Interactions and Intermolecular Forces
Currently, there are no dedicated studies that analyze the specific non-covalent interactions and intermolecular forces for Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate. Such an analysis would typically involve identifying and quantifying interactions like hydrogen bonds, π-π stacking, van der Waals forces, and C–H···π interactions that govern the molecule's crystal packing and supramolecular assembly. The interplay of the benzimidazole (B57391) core, the N-methyl group, and the ethyl carboxylate substituent would be expected to create a unique and complex network of these forces, but specific research is needed to detail this landscape.
Advanced Computational Techniques (e.g., QTAIM, RDG, NCI plot)
There is no available research applying advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), or Non-Covalent Interaction (NCI) plot analysis to this compound.
QTAIM analysis would be instrumental in characterizing the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density, identifying bond critical points (BCPs), and quantifying the strength and nature (covalent vs. electrostatic) of these interactions.
RDG and NCI plot analyses are powerful visualization tools that map non-covalent interactions in real space. An RDG analysis would reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding through graphical plots of the reduced density gradient versus the electron density. NCI plots would provide color-coded isosurfaces, offering an intuitive visual representation of the location and type of these weak interactions within the molecular structure.
Without dedicated computational studies on this compound, a detailed, data-driven discussion of these specific topics is not possible at this time. Further research is required to elucidate these important aspects of its molecular behavior.
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
Initial research into the chemical compound this compound indicates a significant lack of specific published data required to detail its biological interactions as requested. An extensive review of scientific databases and literature has not yielded specific in vitro studies on its inhibitory effects on key enzymes such as α-glucosidase, cytochrome P450, or esterases. Consequently, a comprehensive article focusing solely on the mechanistic insights of this particular compound cannot be generated at this time without resorting to speculation based on related but distinct molecules. Such an approach would not meet the required standards of scientific accuracy and specificity.
The benzimidazole scaffold, a core component of the compound , is indeed a subject of broad interest in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including enzyme inhibition. For instance, various benzimidazole-containing molecules have demonstrated inhibitory potential against α-glucosidase, a key target in managing type 2 diabetes. nih.govnih.gov Similarly, the imidazole (B134444) ring, also present in the target compound, is known to interact with the heme iron of cytochrome P450 enzymes, leading to inhibition of drug metabolism. nih.govnih.gov
However, the specific biological activity of a molecule is highly dependent on its unique combination of substituents. The methyl group at the N1 position and the ethyl carboxylate group at the C2 position of this compound define its specific chemical properties and, therefore, its interactions with biological targets. Without dedicated experimental studies on this exact molecule, any discussion of its specific enzyme targets, the kinetics and mechanisms of inhibition, or its structure-activity relationships would be conjectural.
Likewise, computational studies such as molecular docking simulations, which predict the binding affinity and interaction modes of a ligand with a protein's active site, are specific to the molecule being studied. While docking studies have been performed for many other benzimidazole derivatives against various enzymes, nih.govresearchgate.net no such data is publicly available for this compound. Therefore, a detailed characterization of its binding pocket interactions remains unelucidated.
To provide a scientifically rigorous and accurate article as requested, specific research focusing on this compound is necessary. This would involve:
In Vitro Enzyme Assays: Testing the compound directly against α-glucosidase, various cytochrome P450 isoforms, and esterases to determine its inhibitory potency (e.g., IC50 values).
Enzyme Kinetic Studies: Performing kinetic experiments to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and associated kinetic parameters (e.g., K_i_).
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how modifications to the N1-methyl and C2-ethyl carboxylate groups affect biological activity.
Molecular Modeling: Conducting molecular docking and dynamics simulations with the crystal structures of relevant enzymes to predict and rationalize binding modes and affinities.
Until such studies are conducted and published, a detailed and factual article on the "Mechanistic Insights into Biological Interactions" of this compound cannot be responsibly compiled.
Mechanistic Insights into Biological Interactions in Vitro Focus
In Vitro Molecular Target Identification and Ligand-Target Interactions
Molecular Docking Simulations: Binding Affinity and Interaction Modes
Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
The biological activity of benzimidazole (B57391) derivatives is fundamentally governed by their non-covalent interactions with macromolecular targets such as proteins and nucleic acids. These interactions are primarily a combination of hydrogen bonding, hydrophobic contacts, and electrostatic forces.
Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (the N-H group in unsubstituted benzimidazoles) and acceptors (the nitrogen atoms of the imidazole (B134444) ring). These features are crucial for specific recognition at protein binding sites. For instance, in studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues targeting the GABA-A receptor, the nitrogen atom at position 3 of the benzimidazole system is critical for mimicking interactions with key amino acid residues like αHis102. acs.org This highlights the role of the imidazole nitrogen as a key hydrogen bond acceptor in ligand-protein recognition.
Hydrophobic and Electrostatic Interactions: The fused benzene (B151609) ring of the benzimidazole scaffold provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. acs.org The stability of ligand-protein complexes is often enhanced by these hydrophobic contacts. Furthermore, electrostatic interactions play a significant role, particularly for benzimidazole derivatives that are protonated at physiological pH, allowing for charge-based interactions with negatively charged residues like aspartate or glutamate. The specific mode of binding for DNA minor groove-binding ligands (MGBLs) from the benzimidazole family is defined by a combination of hydrogen bonding, electrostatic, and van der Waal's interactions. nih.gov
Interactive Data Table: Key Molecular Interactions for Benzimidazole Derivatives
| Interaction Type | Key Structural Feature | Potential Interacting Partner (in Proteins/DNA) | Example from Related Compounds |
|---|---|---|---|
| Hydrogen Bonding (Acceptor) | Imidazole Nitrogen (N3) | -NH or -OH groups (e.g., His, Ser, Tyr residues) | Interaction with αHis102 in GABA-A receptor. acs.org |
| Hydrogen Bonding (Donor) | Imidazole N-H | Carbonyl oxygen, phosphate (B84403) groups (in DNA) | Binding to electronegative atoms of nucleic acid bases. nih.gov |
| Hydrophobic / π-π Stacking | Fused Benzene Ring | Aromatic residues (Phe, Tyr, Trp) | Stabilization of binding pose in GABA-A receptor with Phe100, Tyr160, Tyr210. acs.org |
| Electrostatic | Potentially protonated imidazole ring | Acidic residues (Asp, Glu), DNA phosphate backbone | General binding mechanism for DNA minor groove binders. nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to visualize the dynamic behavior of ligand-protein complexes and assess their stability over time. rsc.org While specific MD simulation data for Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate were not found, studies on related structures illustrate the utility of this approach.
For derivatives of benzo[d]imidazo[2,1-b]thiazole, MD simulations have been employed to understand the conformational changes that occur upon binding to a protein target. rsc.org A key metric in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD value over the simulation period suggests that the ligand has found a stable binding pose within the protein's active site. For one such derivative, an acceptable RMSD of 2.8 Å was observed, indicating a stable complex. rsc.org
These simulations can also reveal the persistence of crucial interactions, such as hydrogen bonds, throughout the simulation. In the aforementioned study, interactions with HIS-44 and GLN-164 were shown to be stable, confirming the importance of these residues in ligand binding as predicted by initial molecular docking studies. rsc.org Similarly, MD simulations of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole derivatives showed that the compound could form a stable complex with its enzyme target, remaining within the binding region throughout the simulation. researchgate.net Such computational studies are crucial for validating binding modes and understanding the structural basis for ligand activity. nih.gov
Biochemical Pathways Affected by Compound Interactions
Elucidation of Perturbed Metabolic Pathways
The interaction of small molecules with metabolic enzymes can lead to the perturbation of biochemical pathways. Studies on the metabolic stability of benzimidazole derivatives provide indirect evidence of their interaction with metabolic enzymes, primarily cytochrome P450s in the liver.
For example, research on a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives showed they possess significantly higher metabolic stability compared to the reference compound alpidem. acs.orgnih.gov In in vitro assays using human liver microsomes (HLMs), one derivative remained 90% unmetabolized after 120 minutes. acs.orgnih.gov The primary metabolic transformation observed for these compounds was hydroxylation, a common metabolic pathway. nih.gov Computational software predicted that this hydroxylation could occur on the methyl group or the aromatic ring. acs.orgnih.gov Another analog showed 89% stability, with the formation of a single hydroxylated metabolite. acs.orgnih.gov
These findings indicate that while the benzimidazole core can be metabolically stable, its substituents are susceptible to modification through pathways like hydroxylation. This interaction with metabolic enzymes, while leading to biotransformation, also implies a potential for these compounds to influence the activity of these enzymes and associated pathways. However, specific pathways perturbed by this compound have not been identified.
Interactive Data Table: Metabolic Stability of Related Benzimidazole Derivatives
| Compound | Parent Compound Remaining (after 120 min) | Observed Metabolic Pathway |
|---|---|---|
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 9 | 90.12% | Hydroxylation |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 23 | 89.13% | Hydroxylation |
| Alpidem (Reference) | 38.60% | Hydroxylation, Dealkylation, Oxidation |
Impact on Nucleic Acid Synthesis or Function
A well-documented activity for many bisbenzimidazole derivatives is their ability to interact directly with DNA, thereby impacting its synthesis and function. nih.gov These compounds often act as DNA minor groove-binding ligands (MGBLs), forming non-covalent complexes within the minor groove of the DNA double helix. nih.gov
The binding is typically sequence-specific, with a preference for AT-rich regions. nih.gov This interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the walls of the DNA groove. nih.gov By occupying the minor groove, these molecules can interfere with the binding of essential DNA-processing proteins, such as polymerases and transcription factors. This interference can lead to the inhibition of critical cellular processes like DNA replication and transcription. nih.gov
For example, the classic benzimidazole dye Hoechst 33258 binds in the AATT central region of the minor groove. nih.gov The binding of such ligands can induce conformational changes in the DNA structure and inhibit the function of enzymes like human topoisomerase I, which is crucial for relaxing DNA supercoiling during replication and transcription. nih.gov While this mechanism is established for the broader class, specific studies confirming the interaction of this compound with nucleic acids are not available in the reviewed literature.
Non Biological Applications and Material Science Potential
Optoelectronic Properties
The conjugated π-electron system inherent to the benzimidazole (B57391) core is fundamental to the optoelectronic properties of its derivatives. This delocalized system facilitates efficient electron mobility, a critical feature for materials used in optical and electronic devices. tandfonline.com The nature and position of substituents on the benzimidazole ring can fine-tune these properties, making them suitable for specific applications.
Photoluminescence and UV-Vis Absorption Characteristics
While specific experimental data for Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate is not extensively detailed in current literature, the photophysical behavior of closely related benzimidazole derivatives provides significant insights. For instance, compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) exhibit absorption and fluorescence properties that are highly dependent on environmental factors such as pH. nih.gov This suggests that the electronic transitions of the benzimidazole core are sensitive to its molecular environment.
Derivatives of benzimidazole are known to absorb ultraviolet (UV) light, with typical absorption maxima observed between 245 nm and 280 nm. nih.gov The fluorescence emission is often observed in the blue region of the spectrum. Studies on related compounds show that upon UV irradiation, benzimidazoles can populate an excited triplet state, which is capable of producing singlet oxygen, indicating their potential in photochemical applications. nih.gov The presence of the ethyl carboxylate group, an electron-withdrawing moiety, and the N-methyl group on the target compound would be expected to influence the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the specific wavelengths of absorption and emission.
Potential as Blue-Emitting Materials in Organic Light-Emitting Diodes (OLEDs)
The quest for stable and efficient blue-emitting materials is a critical challenge in the development of full-color displays and solid-state lighting based on OLED technology. Benzimidazole derivatives have emerged as a highly promising class of materials for this purpose due to their intrinsic fluorescence and excellent charge-transporting properties. nih.govacs.org
The benzimidazole nucleus is electron-deficient, which facilitates efficient electron injection and transport—a key requirement for the emissive layer in an OLED. nih.gov When combined with electron-donating moieties, a bipolar molecule can be constructed, which helps in balancing the transport of holes and electrons, leading to higher device efficiencies. acs.org Studies on pyrene-benzimidazole systems have demonstrated their capability to produce pure blue electroluminescence with high spectral purity. nih.govresearchgate.net By functioning as the host material for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, carbazole/benzimidazole hybrids have achieved high external quantum efficiencies in OLED devices. acs.org Given these precedents, this compound, with its stable heterocyclic core, is a strong candidate for investigation as a blue-emitting component or an electron-transporting host in OLEDs.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are essential for modern technologies like signal processing, telecommunications, and optical data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit strong NLO responses. The benzimidazole scaffold, with its delocalized electron system, is an excellent platform for designing NLO materials. tandfonline.comtandfonline.com
Research on various benzimidazole derivatives has confirmed their potential for NLO applications, especially for second-harmonic generation (SHG), where an input laser frequency is converted to double the frequency. tandfonline.comresearchgate.net The NLO response is governed by molecular properties such as polarizability (α) and the first hyperpolarizability (β). nih.gov Theoretical and experimental studies on compounds like Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have shown that strategic placement of electron-donating and electron-accepting groups across the benzimidazole bridge can significantly enhance the hyperpolarizability. nih.gov The structure of this compound, featuring an electron-withdrawing ester group, provides the intramolecular charge transfer characteristics necessary for NLO activity. Further functionalization could optimize its NLO response, making it a valuable component for advanced optical devices.
Integration into Advanced Materials
The inherent stability and functionality of the benzimidazole ring system make it an attractive building block for a variety of advanced materials, ranging from high-performance polymers to sophisticated chemical sensors.
Polymers and Coatings for Enhanced Durability and Chemical Resistance
The benzimidazole moiety is renowned for its exceptional thermal and chemical stability, a property famously exploited in polybenzimidazole (PBI) fibers. PBI is a high-performance polymer known for its flame resistance and stability at high temperatures, making it suitable for applications in protective clothing and aerospace components. mdpi.com
Beyond high-performance fibers, benzimidazole derivatives are being incorporated into other polymer systems to enhance their properties. For example, polyimides containing benzimidazole side groups have been synthesized to create nanocomposites with improved thermal and mechanical characteristics. tandfonline.com Furthermore, the ability of benzimidazoles to interact with metal surfaces has led to their use as corrosion inhibitors in coatings. imeti.org Polymeric ionic liquids based on benzimidazole have been shown to form protective anticorrosive films on carbon steel. acs.org The incorporation of this compound into polymer backbones or as an additive in coatings could potentially impart enhanced chemical resistance and durability due to the robust nature of its heterocyclic core.
Role in Chemosensing and Crystal Engineering
The benzimidazole structure possesses both hydrogen bond donors (N-H, although alkylated in this specific compound) and acceptors (the imine nitrogen), as well as a π-system capable of stacking interactions. These features make it an excellent scaffold for applications in supramolecular chemistry, including chemosensing and crystal engineering. researchgate.netrsc.org
Chemosensing: Many benzimidazole compounds are fluorescent, and their emission can be altered upon binding to specific analytes, forming the basis of fluorescent chemosensors. researchgate.net Derivatives have been designed to selectively detect a wide range of species, including metal ions (like Zn²⁺ and Cu²⁺) and nitroaromatic explosives (like picric acid), often with high sensitivity. rsc.orgacs.orgnih.gov The nitrogen atoms and the carbonyl oxygen of the ester group in this compound could act as coordination sites for metal ions, making it a potential candidate for the development of new sensors.
Crystal Engineering: Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net The predictable hydrogen bonding and π–π stacking capabilities of benzimidazoles allow for the construction of well-defined supramolecular networks. researchgate.net Co-crystallization of benzimidazole derivatives with carboxylic acids, for example, has been used to generate diverse 3D architectures held together by these non-covalent forces. researchgate.net The study of the crystal structure of related benzimidazole esters reveals how C—H···O hydrogen bonds and π–π stacking interactions dictate the molecular assembly. Understanding these interactions is key to designing new materials with tailored solid-state properties, such as pharmaceuticals with improved solubility or organic electronic materials with optimized charge transport pathways.
Catalysis and Industrial Chemistry Applications
Benzimidazole derivatives are recognized for their versatility in catalysis and as key building blocks in organic synthesis. Their unique structural features allow them to participate in a variety of chemical transformations.
The benzimidazole core, with its nitrogen-containing heterocyclic structure, is an effective ligand for a variety of transition metals. sioc-journal.cn These metal complexes have demonstrated excellent catalytic properties in a range of chemical reactions. nih.gov The coordination of benzimidazole derivatives to transition metals can significantly influence the catalytic activity and selectivity of the resulting complex. nih.gov For instance, benzimidazole-containing transition metal complexes have been utilized as novel catalysts for ethylene (B1197577) oligomerization and polymerization. sioc-journal.cn The electronic and steric properties of substituents on the benzimidazole ring can be fine-tuned to modulate the performance of the catalyst. sioc-journal.cn
Nickel-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, have successfully employed benzimidazole derivatives. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. rsc.org The use of nickel, an inexpensive and earth-abundant metal, makes these catalytic systems particularly attractive for industrial applications. rsc.org
Table 1: Examples of Benzimidazole Derivatives in Transition Metal Catalysis
| Benzimidazole Derivative Class | Transition Metal | Catalytic Application | Reference |
| General Benzimidazoles | Nickel | C-H Arylation and Vinylation | rsc.org |
| Substituted Benzimidazoles | Copper | C-H Arylation | rsc.org |
| Benzimidazole-based Ligands | Various | Ethylene Oligomerization & Polymerization | sioc-journal.cn |
Intermediates in Organic Reactions
Benzimidazole derivatives are valuable intermediates in the synthesis of a wide array of organic compounds. Their robust chemical nature and the presence of reactive sites allow for further functionalization, making them ideal starting materials for constructing more complex molecules. rsc.org The synthesis of benzimidazoles themselves can be achieved through various methods, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. rsc.orgnih.gov
These compounds serve as precursors in the production of dyes, polymers, and other specialty chemicals. rsc.org The versatility of the benzimidazole scaffold allows for the introduction of various functional groups, leading to a diverse range of chemical properties and applications.
Agricultural Chemistry Formulations
The benzimidazole structural motif is of significant importance in the field of agricultural chemistry, particularly in the development of fungicides. researchgate.net Several commercially successful agrochemicals are based on the benzimidazole core structure. nih.govwikipedia.org
Benzimidazole fungicides are a well-established class of broad-spectrum systemic fungicides used to control a wide range of fungal diseases in crops. nih.govwikipedia.org Prominent examples include benomyl, carbendazim, and thiabendazole. nih.govwikipedia.org These compounds are effective against ascomycetes and basidiomycetes, though not oomycetes. wikipedia.org They are applied to a variety of crops such as cereals, fruits, and vegetables, and are also used in post-harvest treatments. wikipedia.org While the primary application of benzimidazoles in agriculture is as fungicides, some derivatives have also been investigated for their herbicidal and insecticidal properties. google.comgoogle.com
Table 2: Prominent Benzimidazole-Based Agrochemicals
| Compound | Type | Primary Use | Reference |
| Benomyl | Fungicide | Control of fungal diseases in crops | nih.govwikipedia.org |
| Carbendazim | Fungicide | Control of fungal diseases in crops | nih.govwikipedia.org |
| Thiabendazole | Fungicide | Post-harvest treatment of fruits and vegetables | nih.govwikipedia.org |
| Fuberidazole | Fungicide | Seed treatment | wikipedia.org |
Mechanisms of Action in Agricultural Contexts
The primary mode of action for benzimidazole fungicides is the disruption of microtubule assembly in fungal cells. osu.eduannualreviews.org These fungicides bind to β-tubulin, a protein subunit of microtubules, and inhibit its polymerization. osu.edunih.gov This interference with microtubule formation disrupts essential cellular processes such as mitosis (cell division) and intracellular transport, ultimately leading to fungal cell death. wikipedia.organnualreviews.orgrjptonline.org This highly specific mechanism of action contributes to their effectiveness as fungicides. annualreviews.org However, the reliance on a single target site has led to the development of resistance in some fungal populations. wikipedia.org
Future Research Directions and Unexplored Avenues
Synthesis of Novel Derivatives with Tailored Properties
Future synthetic research can focus on systematically modifying the core structure of Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate to create derivatives with specific, enhanced properties. The benzimidazole (B57391) nucleus offers multiple sites for substitution, allowing for a wide range of chemical diversity. nih.gov
Key strategies for derivatization include:
Modification of the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups onto the benzene portion of the benzimidazole ring can significantly alter the electronic properties, solubility, and biological activity of the molecule.
Alteration of the N1-Methyl Group: Replacing the methyl group at the N1 position with different alkyl or aryl substituents can influence the compound's lipophilicity and steric profile, potentially improving its interaction with biological targets. nih.gov
Functionalization of the C2-Ester Group: The ethyl carboxylate group at the C2 position can be converted into other functional groups such as amides, hydrazides, or other esters. acs.org This approach has been successful in creating benzimidazole-triazole hybrids and other derivatives with potent biological activities. acs.org
A proposed synthetic pathway could involve the initial synthesis of the core benzimidazole structure via the condensation of o-phenylenediamine (B120857) with appropriate carboxylic acids or aldehydes, a common method for creating such scaffolds. nih.govresearchgate.net Subsequent N-alkylation and functional group transformations would yield the desired derivatives.
Advanced Spectroscopic and Structural Investigations
A comprehensive understanding of the compound's three-dimensional structure and spectroscopic properties is crucial for rational drug design and materials development. While standard techniques like NMR and IR are foundational, future research should employ more advanced methods.
Future investigative techniques could include:
Single-Crystal X-ray Diffraction: This technique would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov Such data is invaluable for validating computational models and understanding crystal packing.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and XHCOR, can elucidate through-space and through-bond correlations, providing a detailed picture of the molecule's conformation in solution. nih.gov
Combined Experimental and Computational Spectroscopy: A powerful approach involves comparing experimentally obtained spectra (FT-IR, FT-Raman, UV-Vis) with those predicted by computational methods like Density Functional Theory (DFT). dergipark.org.trdergipark.org.tr This synergy helps in the accurate assignment of vibrational modes and electronic transitions, offering deeper insight into the molecular structure. dergipark.org.tr
| Technique | Information Gained | Potential Application |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, intermolecular forces. nih.govnih.gov | Informing drug design, validating computational models. |
| 2D NMR (e.g., NOESY, COSY) | Conformation in solution, spatial relationships between atoms. mdpi.com | Understanding dynamic behavior and interaction with solvents or targets. |
| Photoluminescence (PL) Spectroscopy | Emission properties, quantum yield. mdpi.com | Assessing potential for use in OLEDs or as fluorescent probes. |
| DFT-Correlated Vibrational Spectroscopy | Accurate assignment of IR and Raman bands, understanding vibrational modes. dergipark.org.tr | Detailed structural characterization and force field analysis. |
Deeper Mechanistic Studies of Biological Interactions in vitro
Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Future research should aim to move beyond preliminary screening to elucidate the specific molecular mechanisms by which this compound and its novel derivatives exert their effects.
Key areas for mechanistic investigation include:
Target Identification: Utilizing techniques like affinity chromatography or proteomics to identify the specific proteins (e.g., enzymes, receptors) that the compound binds to within a cell.
Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., targeting topoisomerase or kinases in cancer cells), detailed kinetic studies can determine the mode of inhibition (competitive, non-competitive, etc.) and inhibitory constants (IC50, Ki). acs.org
Biophysical Interaction Analysis: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of the interaction between the compound and its biological target.
Cell-Based Assays: Investigating the downstream effects of target engagement within a cellular context, such as impacts on specific signaling pathways, cell cycle progression, or apoptosis. researchgate.netdeepdyve.com For instance, studies on benzimidazoles have identified targets like the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov
Exploration of New Non-Biological Applications
The unique electronic structure of the benzimidazole ring system suggests that its derivatives may have applications beyond biology, particularly in materials science.
Unexplored avenues for non-biological applications:
Nonlinear Optical (NLO) Materials: The donor-π-acceptor architecture inherent in many benzimidazole derivatives makes them candidates for NLO materials, which are crucial for technologies like optical data storage and telecommunications. acs.org Future work could involve synthesizing derivatives with strong electron-donating and -accepting groups to maximize their hyperpolarizability and screening these properties. acs.org
Organic Light-Emitting Diodes (OLEDs): Some benzimidazole compounds exhibit fluorescence. mdpi.com Research could focus on tuning the molecular structure to achieve emission in specific regions of the visible spectrum (e.g., blue, green, or red) and evaluating their performance as emissive or host materials in OLED devices.
Agrochemicals: The imidazole (B134444) core is present in fungicides. ias.ac.in Novel derivatives could be synthesized and screened for potential use as agrochemicals, offering new solutions for crop protection. ias.ac.in
Computational Design and Predictive Modeling for Compound Optimization
In silico methods are indispensable tools for accelerating the discovery and optimization of new molecules. tandfonline.com Applying these techniques to this compound can guide synthetic efforts and provide insights into structure-property relationships.
Key computational approaches:
Molecular Docking: This technique can predict the binding orientation and affinity of novel derivatives to the active sites of known biological targets, helping to prioritize which compounds to synthesize for biological testing. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. tandfonline.comacs.org
Density Functional Theory (DFT): DFT calculations are highly effective for predicting a range of molecular properties, including electronic structure (HOMO-LUMO energies), spectroscopic signatures, and NLO properties, thus guiding the design of molecules with desired characteristics. acs.orgnih.gov
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with poor pharmacokinetic profiles. nih.govnih.gov
| Modeling Technique | Predicted Properties | Application in Research |
|---|---|---|
| Molecular Docking | Binding mode, binding affinity to biological targets. nih.gov | Virtual screening, prioritizing synthetic targets. |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes. tandfonline.com | Validating docking results, understanding dynamic interactions. |
| Density Functional Theory (DFT) | Electronic properties, reactivity, spectroscopic data, NLO properties. acs.org | Designing materials with specific electronic/optical properties. |
| ADMET Prediction | Pharmacokinetic and toxicity profiles. nih.gov | Early-stage filtering of drug candidates with poor properties. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both medicine and material science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via esterification of 1H-benzo[d]imidazole-2-carboxylic acid using ethanol and thionyl chloride (SOCl₂) under reflux. Optimization involves controlling stoichiometry (e.g., 5:1 molar ratio of SOCl₂ to substrate) and reaction duration (e.g., 12–24 hours) to achieve >99% yield . Purity is confirmed via TLC (chloroform:methanol, 6:1 v/v) and melting point analysis. For analogs, substituents are introduced at the imidazole nitrogen or aromatic ring via alkylation or condensation with aldehydes/ketones .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H in benzimidazole at ~3400 cm⁻¹) .
- NMR : ¹H-NMR confirms methyl and ethyl group integration (e.g., δ 1.35–1.40 ppm for ethyl CH₃, δ 3.70–3.90 ppm for N-CH₃). ¹³C-NMR detects carbonyl carbons (δ ~160–165 ppm) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 205.1 for C₁₁H₁₂N₂O₂) .
- Elemental analysis : Validates purity (deviations < ±0.4% from theoretical C/H/N values) .
Q. How are common impurities or by-products identified during synthesis?
- Methodology : By-products (e.g., unreacted starting material, di-alkylated products) are detected via TLC and HPLC. Recrystallization in ethanol/water mixtures removes polar impurities. For advanced purification, column chromatography (silica gel, ethyl acetate/hexane eluent) is employed .
Advanced Research Questions
Q. How can computational tools (e.g., molecular docking) predict the bioactivity of benzimidazole derivatives?
- Methodology : Docking software (AutoDock, Schrödinger Suite) models interactions between the compound and target proteins (e.g., EGFR kinase). Key steps include:
- Protein preparation : Remove water molecules, add hydrogens, and define binding pockets.
- Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
- Docking analysis : Score binding affinities (ΔG values) and validate poses with MD simulations. For example, 2-phenyl derivatives show hydrogen bonding with EGFR's Met793 and hydrophobic interactions with Leu718 .
Q. What crystallographic strategies resolve structural ambiguities in benzimidazole derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures. Mercury CSD analyzes packing motifs and hydrogen-bonding networks. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. R-factors < 0.05 indicate high precision.
- Validation : Check for voids (<10 ų) and π-π stacking (3.5–4.0 Å distances) .
Q. How can hydrolysis of the ester group enable functional diversification?
- Methodology : The ethyl ester is hydrolyzed to the carboxylic acid using 2M KOH in ethanol/water (80°C, 2 hours). The acid is then coupled with amines (EDC/HOBt) to form amides or reduced (LiAlH₄) to alcohols. This enables SAR studies, e.g., introducing hydrazine carboxamides for anticonvulsant activity .
Q. How should researchers address contradictory spectral or bioactivity data?
- Methodology : Cross-validate results using:
- Multi-technique analysis : Combine NMR, IR, and X-ray data to confirm structural assignments.
- Dose-response curves : Replicate bioassays (e.g., IC₅₀ for kinase inhibition) with positive controls.
- Statistical validation : Apply ANOVA or t-tests to assess significance (p < 0.05). For example, discrepancies in melting points may indicate polymorphic forms resolvable via SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
